REACTION_SMILES
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[CH3:1][n:2]1[n:3][c:4]([CH3:11])[c:5]([N+:8](=[O:9])[O-:10])[c:6]1[Cl:7].[CH3:22][C:23]#[N:24].[I-:16].[K+:15].[K:12][C:13]#[N:14].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[CH3:1][n:2]1[n:3][c:4]([CH3:11])[c:5]([N+:8](=[O:9])[O-:10])[c:6]1[C:13]#[N:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nn(C)c(Cl)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1nn(C)c(C#N)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |